P-Glycoprotein Inhibition: Aminomethylene vs. Ketomethylene
In a direct head-to-head comparison of aminomethylene versus ketomethylene analogs of reversins, the aminomethylene scaffold of 5-(aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione demonstrates superior inhibition of P-glycoprotein (P-gp)-mediated drug efflux. While the parent reversin and cyclosporin A serve as positive controls, the aminomethylene analog achieves a Ki of 470 nM against P-gp in human drug-resistant K562/ADR cells, as measured by reduction in rhodamine 123 efflux [1]. In contrast, the corresponding ketomethylene analog exhibits substantially weaker activity, with the study noting that the aminomethylene linkage is critical for retaining potent P-gp inhibition comparable to cyclosporin A [2].
| Evidence Dimension | P-glycoprotein inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 470 nM |
| Comparator Or Baseline | Ketomethylene analog of reversin (Ki > 1 µM, exact value not disclosed but reported as less active); Cyclosporin A (positive control) |
| Quantified Difference | Aminomethylene analog shows sub-micromolar Ki (470 nM); ketomethylene analog shows reduced activity; aminomethylene scaffold retains activity comparable to cyclosporin A |
| Conditions | Human drug-resistant K562/ADR leukemia cells overexpressing P-glycoprotein; rhodamine 123 efflux assay by spectrofluorometry |
Why This Matters
This data demonstrates that the aminomethylene functionality is essential for potent P-gp inhibition, making this compound a preferred starting point for developing multidrug resistance reversal agents compared to ketomethylene or other carbonyl-containing analogs.
- [1] BindingDB. (2024). BDBM50115975 (CHEMBL3612152): Ki = 470 nM for P-glycoprotein inhibition in K562/ADR cells. View Source
- [2] Koubeissi, A., Raad, I., Ettouati, L., Guilet, D., Dumontet, C., Paris, J., & Terreux, R. (2006). Inhibition of P-glycoprotein-mediated multidrug efflux by aminomethylene and ketomethylene analogs of reversins. Bioorganic & Medicinal Chemistry Letters, 16(21), 5700–5703. View Source
